molecular formula C17H14O4 B191112 7,2'-Dimethoxyflavone CAS No. 62536-78-1

7,2'-Dimethoxyflavone

Cat. No.: B191112
CAS No.: 62536-78-1
M. Wt: 282.29 g/mol
InChI Key: WVWDHKIZBHIGJE-UHFFFAOYSA-N
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Description

7,2’-DIMETHOXYFLAVONE is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 7,2’-DIMETHOXYFLAVONE has garnered attention for its potential therapeutic applications and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,2’-DIMETHOXYFLAVONE typically involves the methylation of flavonoid precursors. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 7,2’-DIMETHOXYFLAVONE may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using chromatographic techniques. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7,2’-DIMETHOXYFLAVONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

7,2’-DIMETHOXYFLAVONE can be compared with other similar flavonoid compounds:

The uniqueness of 7,2’-DIMETHOXYFLAVONE lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications.

Properties

CAS No.

62536-78-1

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-methoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3

InChI Key

WVWDHKIZBHIGJE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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